molecular formula C8H6ClNO2 B2714376 8-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 57245-31-5

8-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No.: B2714376
CAS No.: 57245-31-5
M. Wt: 183.59
InChI Key: MRMNWSPHQCJZBC-UHFFFAOYSA-N
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Description

8-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a chlorine atom at the 8th position and an oxazinone ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 8-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base, followed by cyclization. The reaction conditions typically include:

    Reagents: 2-aminophenol, chloroacetyl chloride, base (e.g., sodium hydroxide)

    Solvent: Organic solvents such as dichloromethane or chloroform

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.

    Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

8-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, including polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 8-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

8-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one can be compared with other similar compounds, such as:

    2H-benzo[B][1,4]oxazin-3(4H)-one: Lacks the chlorine atom at the 8th position, resulting in different chemical properties and reactivity.

    8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one: Contains a bromine atom instead of chlorine, which may affect its reactivity and applications.

    8-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one:

Properties

IUPAC Name

8-chloro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMNWSPHQCJZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57245-31-5
Record name 8-CHLORO-2H-1,4-BENZOXAZIN-3(4H)-ONE
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